molecular formula C10H16N6O B2505802 N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1797604-95-5

N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide

Cat. No. B2505802
M. Wt: 236.279
InChI Key: SYHLKTAGXQCMHC-UHFFFAOYSA-N
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Description

“N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide” is a complex organic compound. It contains a cyano group (-CN), a dimethylpropyl group (a propyl group with two methyl groups attached), an acetamide group (an acetyl group bound to an amide group), and a 5-methyl-1H-1,2,3,4-tetrazol-1-yl group (a tetrazole ring with a methyl group attached).



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole ring, for instance, is a heterocyclic ring that includes four nitrogen atoms and one carbon atom.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The cyano group, for example, is susceptible to hydrolysis, reduction, and other transformations.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of a cyano group could increase the compound’s polarity.


Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, many organic compounds with similar functional groups can be hazardous and should be handled with care.


Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. However, without more information, it’s difficult to predict specific future directions.


Please note that this is a general analysis based on the compound’s structure. For a more detailed and accurate analysis, specific experimental data and literature would be needed. If you have access to specific papers or data, feel free to provide them and I can help analyze further.


properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5-methyltetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O/c1-7(2)10(4,6-11)12-9(17)5-16-8(3)13-14-15-16/h7H,5H2,1-4H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHLKTAGXQCMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide

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